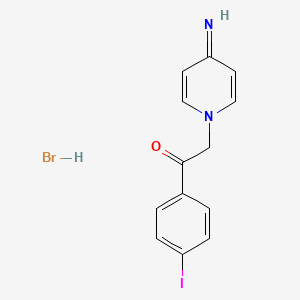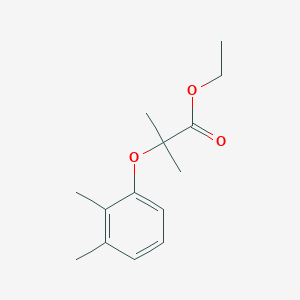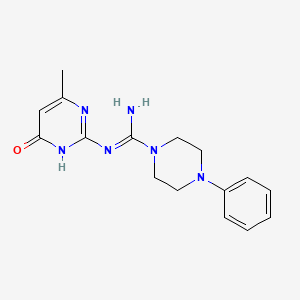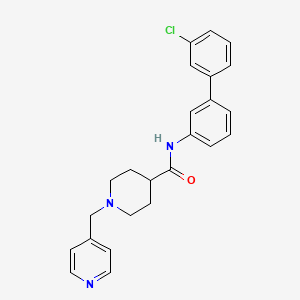![molecular formula C24H38N4O B5968636 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5968636.png)
1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.
作用機序
The exact mechanism of action of 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine is not fully understood. However, studies have suggested that this compound acts as a serotonin and dopamine receptor agonist. Additionally, this compound may modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. These effects are likely due to the compound's ability to modulate the activity of serotonin, dopamine, and glutamate receptors.
実験室実験の利点と制限
The advantages of using 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine in lab experiments include its high yield of synthesis, high purity of the final product, and well-established pharmacological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the efficacy of this compound in treating various diseases, including depression, anxiety, and schizophrenia.
3. Studies to determine the potential side effects of this compound and its toxicity profile.
4. Development of new derivatives of this compound with improved pharmacological properties.
5. Studies to determine the potential use of this compound as a cognitive enhancer in healthy individuals.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. The synthesis of this compound is relatively straightforward, and it exhibits well-established pharmacological effects. However, further studies are needed to fully understand its mechanism of action, potential side effects, and toxicity profile. The future directions for research on this compound are promising, and it has the potential to be developed into a new class of drugs for the treatment of various diseases.
合成法
The synthesis of 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine involves the reaction of 1-(2-methylphenyl)piperazine with 1-(3-(1-piperidinyl)propanoyl)piperidine. The reaction is typically carried out in anhydrous conditions using a suitable solvent, such as dichloromethane or tetrahydrofuran. The yield of the reaction is typically high, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound exhibits antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O/c1-21-8-3-4-10-23(21)27-18-16-26(17-19-27)22-9-7-14-28(20-22)24(29)11-15-25-12-5-2-6-13-25/h3-4,8,10,22H,2,5-7,9,11-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKHNULCHRBCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)


![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate](/img/structure/B5968602.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5968610.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5968616.png)

![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)


